molecular formula C17H19N B1608142 4,4-Diphenylpiperidine CAS No. 34273-01-3

4,4-Diphenylpiperidine

Cat. No. B1608142
CAS RN: 34273-01-3
M. Wt: 237.34 g/mol
InChI Key: BTVVEKSXUOEVAY-UHFFFAOYSA-N
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Description

4,4-Diphenylpiperidine is a chemical compound with the following structural formula: !4,4-Diphenylpiperidine . It belongs to the piperidine class of organic compounds and contains two phenyl (benzene ring) groups attached to the piperidine ring.


Synthesis Analysis

The synthesis of 4,4-Diphenylpiperidine involves various methods, including cyclization reactions of appropriate precursors. One common approach is the reaction between 4-benzylidene-1,3-diphenylbutan-1-one and ammonia or an amine under suitable conditions . Further optimization and modification of synthetic routes have been explored in the literature.

Mechanism of Action

The exact mechanism of action for 4,4-Diphenylpiperidine may vary depending on its specific application. In some cases, it interacts with neural receptor binding sites and synaptosomal monoamine uptake . Further studies are needed to elucidate its precise mode of action.

Future Directions

: Stasch, J. P., et al. (1988). 4,4-Diphenylpiperidine derivatives and their sila analogues: A comparative study of their interaction with neural receptor binding sites and synaptosomal monoamine uptake. Arzneimittel-forschung, 38(8), 1075-1078. Link

properties

IUPAC Name

4,4-diphenylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N/c1-3-7-15(8-4-1)17(11-13-18-14-12-17)16-9-5-2-6-10-16/h1-10,18H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVVEKSXUOEVAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384939
Record name 4,4-diphenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Diphenylpiperidine

CAS RN

34273-01-3
Record name 4,4-diphenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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